tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Overview
Description
Tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction results in changes to the receptor’s activity, which can influence various cellular processes.
Biochemical Pathways
Given its interaction with the c-met receptor, it’s likely that it influences pathways related tocell growth and proliferation .
Pharmacokinetics
Itsantiproliferative activity against various cancer cell lines suggests that it may have good bioavailability .
Result of Action
The compound has demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that it may have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The compound binds to the hydrophobic region of the c-Met kinase active site, thereby inhibiting its activity . Additionally, this compound exhibits antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner . It also induces cytolytic activity, leading to cell death . Furthermore, this compound affects cell signaling pathways by inhibiting the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hydrophobic region of the c-Met kinase active site, inhibiting its activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and differentiation . Additionally, this compound induces changes in gene expression, leading to the inhibition of cancer cell proliferation and induction of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its antiproliferative activity against cancer cells, although the extent of inhibition may vary depending on the duration of exposure . Additionally, the compound’s stability and degradation products have been studied to understand its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity against cancer cells . At lower doses, the compound inhibits cell proliferation without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to inhibit the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation . Additionally, the compound’s metabolic pathways have been studied to understand its effects on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound is transported across cell membranes and distributed within various cellular compartments . Studies have shown that the compound accumulates in specific tissues, influencing its localization and activity . Additionally, the compound’s transport and distribution have been studied to understand its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influencing its biological activity . Targeting signals and post-translational modifications play a crucial role in directing the compound to its subcellular localization . Studies have shown that the compound’s subcellular localization is essential for its antiproliferative activity and its potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYQOMXQWNBQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.